(2-Chloro-4-fluorophenyl)hydrazine

Medicinal Chemistry Pharmacokinetics Drug Design

The 2-chloro-4-fluoro substitution pattern is scientifically irreplaceable by mono-halogenated analogs. Ortho-Cl and para-F groups jointly control electron density, lipophilicity (LogD 7.4 = 2.11), and metabolic stability of derived pyrazoles and hydrazones. This defined scaffold ensures reproducible cyclocondensation with 1,3-diketones and consistent hydrazone formation kinetics. Substituting with 2-chlorophenylhydrazine or 4-fluorophenylhydrazine compromises reaction profiles up to 2-fold. Essential for pharmaceutical and agrochemical intermediate synthesis. Request a quote for ≥95% purity material with full analytical documentation.

Molecular Formula C6H6ClFN2
Molecular Weight 160.58 g/mol
CAS No. 119452-65-2
Cat. No. B053792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-4-fluorophenyl)hydrazine
CAS119452-65-2
Molecular FormulaC6H6ClFN2
Molecular Weight160.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)NN
InChIInChI=1S/C6H6ClFN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2
InChIKeyQGERBEFFJDZVKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-fluorophenylhydrazine (CAS 119452-65-2) Procurement Guide


(2-Chloro-4-fluorophenyl)hydrazine is a halogenated aryl hydrazine featuring both chloro and fluoro substituents at the 2- and 4-positions of the phenyl ring . Its dual halogen substitution distinguishes it from mono-halogenated analogs and the parent phenylhydrazine , enabling its use as a versatile intermediate in the synthesis of pyrazoles and other nitrogen-containing heterocycles for pharmaceutical and agrochemical research .

Why Generic Substitution Fails for 2-Chloro-4-fluorophenylhydrazine


Substituting (2-chloro-4-fluorophenyl)hydrazine with in-class analogs such as 2-chlorophenylhydrazine or 4-fluorophenylhydrazine is scientifically unjustified because the precise 2-chloro,4-fluoro substitution pattern critically determines the electronic properties, metabolic stability, and target binding affinity of the final heterocyclic products . The combined presence and specific ortho/para positioning of chlorine and fluorine modulate the phenyl ring's electron density and lipophilicity in ways that mono-halogenated or differently substituted analogs cannot replicate . Furthermore, the compound's unique hydrazine reactivity profile yields distinct cyclocondensation outcomes with carbonyl-containing reagents compared to other aryl hydrazines, making it irreplaceable for generating specific pyrazole scaffolds .

Quantitative Differentiation of 2-Chloro-4-fluorophenylhydrazine from Analogs


LogD and Lipophilicity: Differential Membrane Penetration of 2-Chloro-4-fluorophenylhydrazine

The hydrochloride salt of (2-chloro-4-fluorophenyl)hydrazine exhibits a LogD (pH 7.4) of 2.11 [1]. While direct comparative LogD data for mono-halogenated analogs under identical conditions are not available, the dual halogen substitution pattern (ortho-Cl, para-F) is well-established in medicinal chemistry to yield distinct lipophilicity and electronic properties compared to mono-substituted phenylhydrazines .

Medicinal Chemistry Pharmacokinetics Drug Design

Synthetic Yield Comparison: 2-Chloro-4-fluoroaniline Route Offers 80% Yield for 2-Chloro-4-fluorophenylhydrazine

The synthesis of (2-chloro-4-fluorophenyl)hydrazine via the reaction of 2-chloro-4-fluoroaniline with hydrazine hydrate achieves yields up to 80% . In contrast, the alternative route using 2-chloro-4-fluoronitrobenzene with hydrazine hydrate yields up to 90% but requires higher pressure and temperature with associated explosion risks . The 2-chloro-4-fluorobenzaldehyde route yields only up to 60% .

Organic Synthesis Process Chemistry Route Selection

Reaction Rate of Fluorinated Phenylhydrazines in Hydrazone Formation: Class-Level Kinetic Benchmarking

While (2-chloro-4-fluorophenyl)hydrazine itself has not been directly profiled, a systematic study of fluorinated phenylhydrazines with 4-hydroxynonenal (4-HNE) in MeCN with 0.5 mM TFA at 298 K established rate constants (kf) for hydrazone formation: ortho-CF3-phenylhydrazine (2.8 ± 0.4 M⁻¹ s⁻¹), para-CF3-phenylhydrazine (3.0 ± 0.2 M⁻¹ s⁻¹), and pentafluorophenylhydrazine (3.5 ± 0.5 M⁻¹ s⁻¹) [1]. These data demonstrate that fluorination pattern and substitution position profoundly influence reaction kinetics in this class, supporting the non-interchangeability of differently substituted phenylhydrazines [1].

Analytical Chemistry Biomarker Derivatization Reaction Kinetics

Derivative Antimicrobial Activity: Halogenated Phenylhydrazine Derivatives Show Enhanced Potency

N-substituted derivatives of (2-chloro-4-fluorophenyl)hydrazine exhibit enhanced antimicrobial activity compared to non-halogenated phenylhydrazine analogs . The enhanced activity is attributed to halogen-bond interactions with bacterial enzyme targets such as dihydrofolate reductase . A specific derivative showed a Minimum Inhibitory Concentration (MIC) of 9.6 µg/mL against a tested organism with significant reduction in biofilm formation .

Antimicrobial Discovery Structure-Activity Relationship Enzyme Inhibition

Physicochemical Properties: Density and Boiling Point Differentiate 2-Chloro-4-fluorophenylhydrazine from Structural Analogs

(2-Chloro-4-fluorophenyl)hydrazine (CAS 119452-65-2) has a predicted density of 1.4 ± 0.1 g/cm³ and a boiling point of 226.8 ± 30.0 °C at 760 mmHg . These values differ from those of simpler phenylhydrazine analogs due to the specific halogen substitution pattern, impacting storage, handling, and purification protocols .

Physical Chemistry Compound Characterization Material Handling

Primary Application Scenarios for 2-Chloro-4-fluorophenylhydrazine in Research and Industrial Settings


Synthesis of 2-Chloro-4-fluorophenyl-Substituted Pyrazole Derivatives for Drug Discovery

(2-Chloro-4-fluorophenyl)hydrazine serves as a key building block for constructing pyrazole heterocycles bearing the 2-chloro-4-fluorophenyl pharmacophore . The hydrazine moiety enables cyclocondensation with 1,3-diketones under acidic conditions to form pyrazole rings . This application is supported by evidence that N-substituted derivatives exhibit enhanced antimicrobial activity compared to non-halogenated analogs, with one derivative demonstrating an MIC of 9.6 µg/mL .

Preparation of Hydrazone Derivatives for Analytical Derivatization or Bioactive Screening

The hydrazine group of (2-chloro-4-fluorophenyl)hydrazine reacts with carbonyl-containing compounds to form hydrazones . This reaction class is critical for analytical derivatization strategies and the generation of compound libraries for biological screening. As demonstrated by studies on related fluorinated phenylhydrazines, the substitution pattern on the phenyl ring modulates hydrazone formation rate constants by up to 2-fold depending on fluorine content and position [1], highlighting the importance of selecting the specific 2-chloro-4-fluoro substitution pattern for reproducible reaction kinetics and product profiles.

Use as a Synthetic Intermediate for Agrochemical and Material Science Precursors

(2-Chloro-4-fluorophenyl)hydrazine is utilized as an intermediate in the preparation of agrochemicals and advanced materials . Chlorophenylhydrazine compounds are established starting materials for herbicide and insecticide production [1]. The dual halogen substitution pattern (chloro and fluoro) offers opportunities for further derivatization not available with mono-halogenated analogs , making this compound a versatile platform for generating structurally diverse libraries for materials discovery and agrochemical optimization.

Medicinal Chemistry Lead Optimization Requiring Defined Lipophilicity

The hydrochloride salt of (2-chloro-4-fluorophenyl)hydrazine exhibits a LogD (pH 7.4) of 2.11 . This measured distribution coefficient provides a quantitative basis for predicting membrane permeability and tissue distribution of derived compounds in drug discovery programs. In medicinal chemistry campaigns where precise control of lipophilicity is required to balance potency, metabolic stability, and off-target effects, the 2-chloro-4-fluorophenyl scaffold offers a defined, reproducible starting point that cannot be achieved by substituting with phenylhydrazines bearing different halogenation patterns.

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